5-(Furan-2-ylmethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione
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Overview
Description
5-(Furan-2-ylmethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione is a heterocyclic compound that features a furan ring, a triazinane ring, and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-ylmethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione typically involves the reaction of furan-2-carbaldehyde with 1,3-diphenyl-1,3,5-triazinane-2-thione under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-ylmethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The thione group can be reduced to a thiol group under specific conditions.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, thiol derivatives, and substituted furan compounds.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research has indicated its potential use in drug development for treating various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 5-(Furan-2-ylmethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.
1,3-Diphenyl-1,3,5-triazinane-2-thione: Shares the triazinane and thione groups but lacks the furan ring.
5-Hydroxy-2-methylfuran: Another furan derivative with different functional groups.
Uniqueness
5-(Furan-2-ylmethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione is unique due to its combination of a furan ring, a triazinane ring, and a thione group. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.
Properties
Molecular Formula |
C20H19N3OS |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
5-(furan-2-ylmethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C20H19N3OS/c25-20-22(17-8-3-1-4-9-17)15-21(14-19-12-7-13-24-19)16-23(20)18-10-5-2-6-11-18/h1-13H,14-16H2 |
InChI Key |
OKAWZBHYAPRPCV-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN(C(=S)N1C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CO4 |
Origin of Product |
United States |
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